Barium metaborate monohydrate

Description

Properties

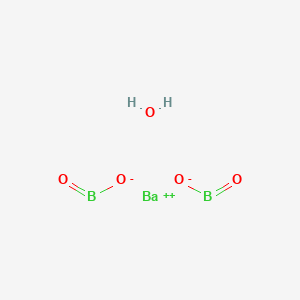

IUPAC Name |

barium(2+);oxido(oxo)borane;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BO2.Ba.H2O/c2*2-1-3;;/h;;;1H2/q2*-1;+2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOXZJCHHKIXMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=O)[O-].B(=O)[O-].O.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2BaH2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30631164 | |

| Record name | barium(2+);oxido(oxo)borane;hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26124-86-7 | |

| Record name | barium(2+);oxido(oxo)borane;hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BARIUM METABORATE MONOHYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Barium metaborate monohydrate synthesis protocol from barium hydroxide and boric acid

An In-depth Technical Guide to the Synthesis of Barium Metaborate (B1245444) Monohydrate from Barium Hydroxide (B78521) and Boric Acid

Introduction

Barium metaborate (Ba(BO₂)₂) is an inorganic compound with significant industrial and research applications.[1] The monohydrate form, Ba(BO₂)₂·H₂O, is particularly noted for its use as a multifunctional pigment in paints and coatings, where it serves as a corrosion inhibitor, flame retardant, and mold inhibitor.[1][2][3] Its efficacy as a corrosion inhibitor is attributed to the release of borate (B1201080) ions and the alkaline nature of the compound, which passivates metal surfaces.[3]

This technical guide provides a comprehensive protocol for the synthesis of barium metaborate monohydrate via the aqueous precipitation method. This route, which involves the reaction of barium hydroxide with boric acid, is favored for its ability to yield a high-purity product with excellent control over stoichiometry.[3] The intended audience for this document includes researchers, chemists, and materials scientists engaged in the synthesis and application of inorganic compounds.

Reaction Chemistry

The synthesis is based on a stoichiometric acid-base reaction in an aqueous medium between barium hydroxide, a moderately strong base, and boric acid, a weak Lewis acid. The overall chemical equation for the formation of the monohydrate is:

Ba(OH)₂ + 2H₃BO₃ → Ba(BO₂)₂·H₂O + 3H₂O

Precise control of reaction parameters such as temperature, pH, and reactant concentration is crucial for isolating the desired monohydrate form and achieving a high-purity product.[2]

Detailed Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the synthesis of barium metaborate monohydrate. The protocol is synthesized from established laboratory procedures.[2][4]

Materials and Equipment

-

Materials:

-

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

-

Boric acid (H₃BO₃)

-

Deionized or distilled water

-

-

Equipment:

-

Glass beakers (1 L, 2 L)

-

Magnetic stirrer with hotplate

-

Teflon-coated magnetic stir bar

-

Whatman #1 filter paper or equivalent

-

Glass funnel

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Drying oven

-

Spatula and weighing balance

-

pH meter or pH indicator strips

-

Synthesis Procedure

-

Preparation of Barium Hydroxide Solution:

-

Weigh 200 g (0.634 moles) of barium hydroxide octahydrate and add it to a 2 L beaker containing 1 liter of distilled water.[4]

-

Heat the mixture to boiling while stirring continuously with a magnetic stirrer. This step dissolves the barium hydroxide.[4]

-

Crucial Step: Barium hydroxide readily reacts with atmospheric CO₂ to form insoluble barium carbonate. To ensure a pure product, the hot solution must be filtered to remove this and any other insoluble impurities. Filter the hot solution by gravity through a fluted filter paper into a separate, pre-heated flask.[4] Keep the filtrate hot.

-

-

Preparation of Boric Acid Solution:

-

Precipitation Reaction:

-

Maintain both the barium hydroxide filtrate and the boric acid solution at an elevated temperature (ideally near boiling, or within the 60-80°C range).[2][4]

-

While vigorously stirring the hot barium hydroxide filtrate, rapidly pour in the hot boric acid solution.[4]

-

A dense, white precipitate of hydrated barium metaborate will form immediately.[4]

-

The pH of the solution should be monitored and maintained in the range of 8-10 to ensure the formation of the correct product.[2]

-

-

Aging and Crystallization:

-

Allow the reaction mixture to cool to room temperature.

-

For optimal crystal growth and complete precipitation, let the mixture stand undisturbed, for example, overnight.[4]

-

-

Isolation and Washing:

-

Drying:

-

Carefully transfer the filtered product to a watch glass or drying dish.

-

Dry the product in an oven at 120°C until a constant weight is achieved. This temperature is sufficient to remove surface moisture while retaining the water of hydration for the monohydrate form.[4] Heating above 140°C may lead to the removal of the crystal water.[1][2]

-

Process Parameters and Data

The quantitative aspects of the synthesis are critical for reproducibility and yield. The following table summarizes the key parameters derived from the literature.

| Parameter | Value / Range | Rationale | Source |

| Reactants | Ba(OH)₂·8H₂O, H₃BO₃ | Readily available and soluble precursors. | [4] |

| Molar Ratio (Ba:B) | 1:2 | Ensures the correct stoichiometry for Ba(BO₂)₂. | [4] |

| Reaction Temperature | 60–80°C (or boiling) | Maximizes reactant solubility and precipitation rate. | [2][4] |

| pH Control | 8–10 | Prevents hydrolysis of borate ions and ensures product purity. | [2] |

| Crystallization Time | Overnight (recommended) | Improves crystal quality and overall yield. | [4] |

| Drying Temperature | 120°C | Removes residual water without dehydrating the monohydrate. | [4] |

Experimental Workflow and Logic

Visual diagrams help in understanding the sequence of operations and the relationship between different components of the synthesis.

Caption: A flowchart of the synthesis protocol.

Caption: Relationship between reactants, conditions, and product.

Product Characterization

To confirm the identity, purity, and hydration state of the synthesized product, the following analytical techniques are recommended:

-

Thermogravimetric Analysis (TGA): TGA can be used to determine the water content. Barium metaborate monohydrate is expected to show a mass loss corresponding to one water molecule upon heating, typically starting around 140°C.[2]

-

X-Ray Diffraction (XRD): XRD analysis is essential for confirming the crystalline phase of the material and comparing it against standard diffraction patterns for barium metaborate monohydrate.

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For applications requiring high purity, ICP-MS can be employed to quantify trace elemental impurities.[2]

References

Barium metaborate monohydrate crystal structure analysis using XRD

An In-depth Technical Guide to the Crystal Structure Analysis of Barium Metaborate (B1245444) Monohydrate Using X-ray Diffraction

For researchers, scientists, and drug development professionals, a precise understanding of a compound's crystal structure is fundamental to elucidating its physicochemical properties. This guide provides a detailed overview of the crystal structure of barium metaborate monohydrate (BaB₂O₄·H₂O) and the methodologies used for its characterization via X-ray Diffraction (XRD). A comparative analysis with the well-studied anhydrous β-phase of barium metaborate is included to provide a broader structural context.

Introduction to Barium Metaborate and its Hydrates

Barium metaborate (BaB₂O₄) is an inorganic compound that exists in several crystalline forms, including a high-temperature α-phase, a low-temperature β-phase, and a high-pressure γ-phase.[1][2] It also forms several hydrates, with the monohydrate being a subject of significant interest.[3] Barium metaborate monohydrate is a white crystalline powder used as a multifunctional additive in paints, coatings, and plastics for its corrosion-inhibiting and flame-retardant properties.[1][2]

The crystal structure of these different forms dictates their physical and chemical behaviors. X-ray diffraction is the primary analytical technique for determining these crystal structures, providing information on lattice parameters, space groups, and atomic arrangements.

Crystal Structure of Barium Metaborate Monohydrate

Barium metaborate monohydrate crystallizes in the orthorhombic system. In this structure, water molecules are directly coordinated to the barium ions, creating a distorted octahedral geometry around the Ba²⁺ centers.[3] This coordination with water is a key structural feature that distinguishes it from its anhydrous counterparts.

X-ray Diffraction Data

XRD analysis of barium metaborate monohydrate powder reveals a characteristic diffraction pattern. Key peaks can be observed at specific 2θ angles, which correspond to different crystallographic planes.

| 2θ (°) | Miller Indices (hkl) | Phase Identification |

| ~21.0 | (100) | Polymer matrix interaction (if in composite) |

| ~23.5 | (101) | Borate (B1201080) lattice |

| ~24.1 | (012) | Hydration layer |

Table 1: Characteristic XRD peaks for Barium Metaborate Monohydrate.[3]

Comparative Analysis: Anhydrous β-Barium Metaborate (β-BBO)

For a comprehensive understanding, it is useful to compare the monohydrate structure with the extensively characterized low-temperature β-phase of barium metaborate (β-BBO). β-BBO is a well-known nonlinear optical material.[2]

Unlike the orthorhombic monohydrate, β-BBO possesses a trigonal crystal structure.[4][5] This fundamental difference in crystal systems leads to distinct properties and XRD patterns.

Crystallographic Data for β-Barium Metaborate

The following tables summarize the detailed crystallographic data for β-BBO.

Lattice Parameters:

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | R3c (No. 161) |

| a, b | 12.58 Å |

| c | 12.64 Å |

| α, β | 90.00° |

| γ | 120.00° |

| Unit Cell Volume | 1732.87 ų |

Table 2: Unit cell parameters for anhydrous β-Barium Metaborate.[4]

Atomic Coordinates (Fractional):

| Wyckoff Symbol | Element | x | y | z |

| 6a | Ba | 0 | 0 | 1/4 |

| 12c | Ba | 0 | 0 | 0.15044 |

| 36f | B | 0.367351 | 0.48973 | 0.128501 |

| 36f | O | 0.161853 | 0.462629 | 0.127469 |

| 36f | O | 0.928708 | 0.604908 | 0.130632 |

Table 3: Fractional atomic coordinates for anhydrous β-Barium Metaborate. Data corresponds to the R̅3c space group representation.[6]

Experimental Protocol for XRD Analysis

The following section details a standard experimental protocol for the powder X-ray diffraction analysis of a hydrated crystalline compound like barium metaborate monohydrate.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality, reproducible XRD data. For hydrated crystalline powders, the primary goal is to produce a sample with a large number of small, randomly oriented crystallites without altering the hydration state.[7]

-

Grinding: The sample should be gently ground into a fine, uniform powder. An ideal particle size is typically between 1 to 20 micrometers.[7] Aggressive grinding should be avoided as it can induce amorphization or dehydration of the sample.[7]

-

Homogenization: Ensure the powder is thoroughly mixed to achieve uniformity.

-

Mounting: The powder is carefully packed into a sample holder. The back-loading technique is often recommended to minimize preferred orientation, where crystallites align in a non-random way, which can skew peak intensities.[7] The surface of the packed powder should be smooth and level with the surface of the holder.

Instrumentation and Data Collection

A standard powder diffractometer is used for data collection.

-

X-ray Source: A common source is a copper X-ray tube, producing Cu Kα radiation (wavelength λ ≈ 1.5406 Å).

-

Instrument Settings:

-

Voltage and Current: Typical settings for a copper tube are in the range of 30-40 kV and 30-40 mA.

-

Optics: A graphite (B72142) crystal monochromator is often used to filter out Kβ radiation.

-

-

Data Collection Parameters:

-

Scan Type: Continuous 2θ scan.

-

2θ Range: A wide range, such as 5° to 80°, is scanned to capture all significant diffraction peaks.

-

Step Size: A small step size, for example, 0.01° to 0.02° in 2θ.

-

Scan Speed (or Dwell Time): The time spent at each step. A slower scan speed improves the signal-to-noise ratio.

-

Data Analysis

-

Phase Identification: The experimental diffraction pattern is compared to reference patterns from crystallographic databases (e.g., the Powder Diffraction File™ from the ICDD) to confirm the identity of the crystalline phase.

-

Lattice Parameter Refinement: The positions of the diffraction peaks are used to refine the unit cell parameters of the crystal lattice using least-squares methods.

-

Rietveld Refinement: For a full crystal structure analysis, Rietveld refinement is employed. This method involves fitting the entire experimental diffraction pattern with a calculated theoretical profile based on a structural model (including lattice parameters, space group, atomic positions, and site occupancies).

Visualization of Experimental Workflow

The logical flow of an XRD experiment, from sample preparation to final data analysis, can be visualized as follows.

Caption: Workflow for XRD analysis of a crystalline powder.

References

- 1. Barium Metaborate Monohydrate|Research Chemical [benchchem.com]

- 2. Barium borate - Wikipedia [en.wikipedia.org]

- 3. Barium metaborate monohydrate | 26124-86-7 | Benchchem [benchchem.com]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. Bariumborat – Wikipedia [de.wikipedia.org]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Barium Metaborate Monohydrate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the thermal decomposition mechanism of barium metaborate (B1245444) monohydrate (Ba(BO₂)₂·H₂O). It details the multi-step decomposition process, involving dehydration and subsequent polymorphic phase transitions. Quantitative data from various thermal analysis techniques are summarized, and representative experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) are provided. The guide includes visualizations of the decomposition pathway and analytical workflow to facilitate a deeper understanding of the material's behavior under thermal stress.

Thermal Decomposition Mechanism

Barium metaborate monohydrate undergoes a well-defined, multi-step thermal decomposition process. This process is characterized by an initial dehydration event followed by a high-temperature phase transition.[1] The decomposition is endothermic, meaning it absorbs heat from the surroundings, a property that contributes to its efficacy as a flame retardant.[1]

Dehydration Stage

The first stage of decomposition is the release of the water of crystallization.[1] This dehydration event typically occurs in the temperature range of 120°C to 150°C.[1][2] During this endothermic process, the hydrated salt loses its single water molecule, transforming into the anhydrous gamma-phase of barium metaborate (γ-BaB₂O₄).[1][2] The theoretical water content by weight in the monohydrate form is approximately 7.49%, although thermogravimetric analysis (TGA) has recorded mass losses around 7.5%.[2]

The chemical equation for this stage is: Ba(BO₂)₂·H₂O(s) → γ-Ba(BO₂)₂(s) + H₂O(g)

Crystalline Phase Transition

Following the complete removal of water, the resulting anhydrous γ-BaB₂O₄ remains stable over a broad temperature range. Upon further heating to temperatures between 600°C and 800°C, the gamma-phase undergoes a quantitative conversion to the low-temperature beta-phase (β-BaB₂O₄).[2][3] This polymorphic transformation is an exothermic recrystallization event.[2] The β-phase is the thermodynamically stable form at lower temperatures, while the high-temperature α-phase exists above 925°C.[4] The mass loss associated with this phase transition is minimal, typically less than 1.0%.[2]

The transformation is represented as: γ-Ba(BO₂)₂(s) → β-Ba(BO₂)₂(s)

Quantitative Thermal Analysis Data

The thermal decomposition events are associated with specific temperature ranges, mass losses, and enthalpy changes, which have been quantified using techniques like TGA and DSC.

| Stage | Temperature Range (°C) | Process | Product(s) | Mass Loss (%) | Enthalpy Change (ΔH) (kJ/mol) |

| Dehydration | 120 - 150 | Endothermic | Anhydrous γ-BaB₂O₄ + H₂O | ~7.5 | 85 – 90 |

| Crystalline Phase Transition | 600 - 800 | Exothermic Recrystallization | β-BaB₂O₄ | < 1.0 | 120 – 130 |

| Table 1: Summary of Thermal Decomposition Stages of Barium Metaborate Monohydrate.[1][2][3] |

Experimental Protocols

The characterization of the thermal decomposition of barium metaborate monohydrate relies on several key analytical techniques. The following sections describe generalized protocols for these experiments.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of the sample as a function of temperature, primarily to quantify the loss of water.

Methodology:

-

Sample Preparation: A small quantity of barium metaborate monohydrate powder (typically 5-10 mg) is accurately weighed into a ceramic or platinum TGA crucible.

-

Instrument Setup: The crucible is placed onto the TGA balance. The instrument is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

Thermal Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 1000°C) at a constant linear heating rate, typically 10°C/min.[5]

-

Data Acquisition: The mass of the sample is recorded continuously as a function of temperature and time. The resulting data is plotted as a TGA curve (mass % vs. temperature).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature, identifying endothermic and exothermic events like dehydration and phase transitions.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is weighed and hermetically sealed in an aluminum or platinum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen).

-

Thermal Program: The sample and reference are subjected to a controlled temperature program identical to that used in TGA (e.g., heating from 25°C to 900°C at 10°C/min).

-

Data Acquisition: The instrument measures the differential heat flow between the sample and the reference. The data is plotted as a DSC curve (heat flow vs. temperature), where peaks indicate thermal events. Endothermic peaks (e.g., dehydration) and exothermic peaks (e.g., recrystallization) are analyzed to determine transition temperatures and enthalpy changes.[2]

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases present in the material before, during, and after thermal decomposition.

Methodology:

-

Sample Preparation: Samples of the initial material (Ba(BO₂)₂·H₂O) and the residues obtained after heating to specific temperatures (e.g., 200°C and 850°C) in a furnace are prepared. The samples are finely ground to ensure random crystal orientation.

-

Instrument Setup: The powdered sample is mounted on a sample holder. The XRD instrument is configured with a specific X-ray source (e.g., Cu Kα radiation).

-

Data Acquisition: The sample is scanned over a range of 2θ angles (e.g., 10° to 70°). The detector records the intensity of the diffracted X-rays at each angle.

-

Data Analysis: The resulting diffraction pattern (intensity vs. 2θ) is analyzed. The peak positions are compared to reference patterns from crystallographic databases (e.g., JCPDS-ICDD) to identify the crystalline phases, such as the monohydrate, γ-BaB₂O₄, and β-BaB₂O₄.[2][3]

Visualized Pathways and Workflows

Thermal Decomposition Pathway

Caption: Thermal decomposition pathway of barium metaborate monohydrate.

Experimental Analysis Workflow

Caption: Experimental workflow for thermal analysis of Ba(BO₂)₂·H₂O.

Hazardous Decomposition Products

While the primary decomposition products under controlled heating in an inert atmosphere are anhydrous barium metaborate and water, thermal decomposition under combustion conditions can lead to the release of hazardous substances. These include irritating gases, oxides of boron, and barium oxides.[6][7] Appropriate safety precautions should be taken when handling the material at high temperatures.

References

- 1. Barium Metaborate Monohydrate|Research Chemical [benchchem.com]

- 2. Barium metaborate monohydrate | 26124-86-7 | Benchchem [benchchem.com]

- 3. US4897249A - Barium borate preparation - Google Patents [patents.google.com]

- 4. Barium borate - Wikipedia [en.wikipedia.org]

- 5. scielo.br [scielo.br]

- 6. fishersci.at [fishersci.at]

- 7. fishersci.com [fishersci.com]

Solubility of barium metaborate monohydrate in acidic vs. aqueous media

An In-depth Technical Guide to the Solubility of Barium Metaborate (B1245444) Monohydrate in Acidic vs. Aqueous Media

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of barium metaborate monohydrate (Ba(BO₂)₂·H₂O) in both aqueous and acidic environments. This information is critical for applications ranging from industrial processes to pharmaceutical formulations where the dissolution behavior of this compound is a key parameter.

Core Concepts: Solubility in Different Media

Barium metaborate monohydrate is an inorganic salt with distinct solubility profiles depending on the chemical nature of the solvent. In neutral aqueous media, it is classified as a sparingly soluble salt. However, its solubility is significantly enhanced in acidic media due to a chemical reaction that consumes the metaborate anion, thereby shifting the dissolution equilibrium.

Aqueous Media

In water, barium metaborate monohydrate establishes a simple dissolution equilibrium. The solid dissolves to a limited extent, releasing barium cations (Ba²⁺) and metaborate anions (BO₂⁻) into the solution until saturation is reached. An aqueous suspension of barium metaborate monohydrate is slightly alkaline, with a pH typically ranging from 9 to 11, due to the hydrolysis of the metaborate ion.[1]

Acidic Media

In the presence of an acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), the solubility of barium metaborate monohydrate increases substantially. This is because the metaborate anion (BO₂⁻) is the conjugate base of the weak acid, boric acid (H₃BO₃). In an acidic solution, the hydrogen ions (H⁺) react with the metaborate ions to form boric acid. This reaction effectively removes the metaborate ions from the solution, causing the dissolution equilibrium of barium metaborate to shift to the right, in accordance with Le Châtelier's principle, leading to greater dissolution of the solid.

Quantitative Solubility Data

Table 1: Solubility of Barium Metaborate Monohydrate in Aqueous Media

| Temperature | Solubility (% w/v) | Solubility (g/L) | Reference |

| 21°C | ~0.3% | ~3.0 | [2][3] |

Table 2: Qualitative Solubility of Barium Metaborate Monohydrate in Acidic Media

| Medium | Solubility Description |

| Dilute Acids | Moderately soluble to easily soluble |

Note: The term "moderately soluble" or "easily soluble" indicates a significant increase in solubility compared to aqueous media, but precise values depend on the specific acid, its concentration, and the temperature.

Dissolution Mechanisms and Pathways

The dissolution process of barium metaborate monohydrate can be visualized as distinct pathways depending on the medium.

Dissolution in Aqueous Media

Caption: Dissolution of Barium Metaborate Monohydrate in Water.

Dissolution in Acidic Media

In acidic media, the dissolution is coupled with the protonation of the metaborate ion to form boric acid.

Caption: Dissolution and Reaction in Acidic Media.

Experimental Protocols for Solubility Determination

The following protocols outline the methodologies for determining the solubility of barium metaborate monohydrate. The shake-flask method is a widely accepted technique for sparingly soluble salts.

General Experimental Workflow

Caption: General workflow for solubility determination.

Detailed Methodology: Shake-Flask Method

This protocol can be adapted for both aqueous and acidic media.

Objective: To determine the equilibrium solubility of barium metaborate monohydrate at a specific temperature.

Materials:

-

Barium metaborate monohydrate (powder)

-

Solvent (deionized water or acidic solution of known concentration, e.g., 0.1 M HCl)

-

Thermostatically controlled shaker bath

-

Conical flasks with stoppers

-

Syringe filters (e.g., 0.45 µm pore size)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for barium analysis.

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of barium metaborate monohydrate to a known volume of the chosen solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C or 37°C). Allow the mixture to shake for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by preliminary experiments where samples are taken at different time points until the concentration of the dissolved solute remains constant.

-

Sample Collection and Phase Separation: After equilibration, allow the suspension to settle for a short period. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Sample Dilution: Accurately dilute the filtered sample with the solvent to a concentration suitable for the analytical method to be used.

-

Quantification: Analyze the concentration of barium in the diluted sample using a validated analytical technique such as ICP-MS or AAS.

-

Calculation of Solubility: Calculate the concentration of barium metaborate monohydrate in the original saturated solution based on the measured barium concentration and the dilution factor. The solubility can be expressed in g/L, mol/L, or other appropriate units.

For Acidic Media: The same procedure is followed, but the solvent will be the acidic solution of interest. It is also advisable to measure the pH of the saturated solution.

Conclusion

The solubility of barium metaborate monohydrate is highly dependent on the pH of the medium. While it exhibits low solubility in water, its solubility is significantly enhanced in acidic environments due to the protonation of the metaborate anion to form boric acid. For researchers and professionals in drug development and other scientific fields, understanding this pH-dependent solubility is crucial for controlling the dissolution rate and bioavailability of formulations or the reactivity in various chemical processes. The experimental protocols provided herein offer a robust framework for determining the precise solubility of this compound under specific conditions.

References

Barium metaborate monohydrate CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium metaborate (B1245444) monohydrate (Ba(BO₂)₂·H₂O) is an inorganic compound with a range of applications stemming from its chemical and physical properties. It is utilized as a corrosion inhibitor, a flame retardant, and a pigment in paints and coatings.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization methods.

Chemical Identity and Properties

Barium metaborate monohydrate is a white crystalline powder.[2][3] While it is a stable compound, it is classified as harmful if swallowed or inhaled.[4] The primary Chemical Abstracts Service (CAS) number for barium metaborate monohydrate is 26124-86-7.[2][3][5][6] Another CAS number, 19004-06-9, is also frequently listed as a synonym for the same compound.[5]

Physicochemical Properties

A summary of the key physicochemical properties of barium metaborate monohydrate is presented in the table below.

| Property | Value | Reference |

| CAS Number | 26124-86-7 | [2][3][5][6] |

| Synonymous CAS No. | 19004-06-9 | [5] |

| Molecular Formula | Ba(BO₂)₂·H₂O or B₂BaH₂O₅ | [6] |

| Molecular Weight | 240.97 g/mol | [2][5][6] |

| Appearance | White crystalline powder | [2][3] |

| Melting Point | >900 °C | [2] |

| Density | 3.25-3.35 g/cm³ | [2] |

| Solubility | Low solubility in water (~0.3%); moderately soluble in dilute acids; insoluble in organic solvents. |

Safety and Hazard Information

Barium metaborate monohydrate is associated with specific health hazards. The hazard and safety information is summarized in the table below.

| Hazard Information | Code/Statement | Reference |

| Hazard Codes | Xn (Harmful) | [2] |

| Hazard Statements | H302: Harmful if swallowedH332: Harmful if inhaled | [2][4] |

| Risk Phrases | R20/22: Harmful by inhalation and if swallowed | [2] |

| Safety Statements | S28: After contact with skin, wash immediately with plenty of water | [2] |

Synthesis of Barium Metaborate Monohydrate

The most common method for synthesizing barium metaborate monohydrate is through precipitation from an aqueous solution. One established protocol involves the reaction of barium hydroxide (B78521) with boric acid.

Experimental Protocol: Precipitation Method

This protocol is based on the reaction of barium hydroxide octahydrate and boric acid in an aqueous solution.[7]

Materials:

-

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

-

Boric acid (H₃BO₃)

-

Distilled water

-

0.1N Hydrochloric acid (for titration, optional)

-

Whatman #1 filter paper (or equivalent)

Equipment:

-

Heating mantle or hot plate with magnetic stirring capability

-

Large beaker (e.g., 2 L)

-

Stir bar

-

Funnel

-

Suction filtration apparatus (Buchner funnel, filter flask)

-

Drying oven

Procedure:

-

Preparation of Barium Hydroxide Solution:

-

Add 200 g (0.634 mole) of barium hydroxide octahydrate to 1 liter of distilled water in a large beaker.

-

Heat the mixture to boiling while stirring to dissolve the barium hydroxide.

-

Filter the hot solution by gravity through Whatman #1 filter paper to remove any insoluble barium carbonate.

-

(Optional) Titrate an aliquot of the filtrate with 0.1N hydrochloric acid to determine the exact concentration of soluble barium hydroxide.

-

-

Preparation of Boric Acid Solution:

-

In a separate beaker, dissolve 75.12 g (1.215 mole) of boric acid in 600 mL of distilled water, heating gently to aid dissolution.

-

-

Precipitation:

-

Rapidly pour the hot boric acid solution into the hot, stirred barium hydroxide filtrate.

-

A white precipitate of hydrated barium metaborate will form immediately.

-

-

Isolation and Drying:

-

Allow the mixture to stand overnight at room temperature to ensure complete precipitation.

-

Collect the white solid by suction filtration.

-

Dry the product at 120 °C to a constant weight to obtain barium metaborate monohydrate.

-

A logical workflow for the synthesis of barium metaborate monohydrate is depicted below.

Caption: A flowchart illustrating the key steps in the synthesis of barium metaborate monohydrate via the precipitation method.

Analytical Characterization

To confirm the identity, purity, and morphology of the synthesized barium metaborate monohydrate, several analytical techniques are employed.

X-ray Diffraction (XRD)

XRD is used to identify the crystalline phase of the material.

Experimental Protocol:

-

Sample Preparation: A small amount of the dried powder is gently packed into a sample holder. The surface should be flat and level with the holder's surface.

-

Instrumentation: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å) is typically used.

-

Data Collection: The sample is scanned over a 2θ range, for example, from 20° to 80°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to confirm the formation of the barium metaborate monohydrate phase.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the compound, specifically the borate (B1201080) and water vibrational modes.

Experimental Protocol:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the barium metaborate monohydrate sample with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the finely ground powder to a pellet press.

-

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Data Collection: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.

-

Data Analysis: The spectrum is analyzed for characteristic absorption bands. For barium metaborate monohydrate, B-O stretching vibrations are expected in the 1400-1200 cm⁻¹ region, and O-H stretching and bending vibrations from the water of hydration are expected around 3600-3200 cm⁻¹ and 1650 cm⁻¹, respectively.

Scanning Electron Microscopy (SEM)

SEM is used to investigate the surface morphology and particle size of the synthesized powder.

Experimental Protocol:

-

Sample Preparation:

-

A small amount of the powder is dispersed onto a carbon adhesive tab mounted on an aluminum SEM stub.

-

Excess powder is removed by gently tapping the stub or using a jet of compressed air to ensure a monolayer of particles.

-

For non-conductive samples, a thin layer of a conductive material (e.g., gold or carbon) is sputtered onto the sample to prevent charging under the electron beam.

-

-

Imaging: The prepared stub is placed in the SEM chamber. Images are acquired at various magnifications using an appropriate accelerating voltage (e.g., 5-20 kV) to visualize the particle shape and size distribution.

An overview of the analytical workflow for characterizing barium metaborate monohydrate is provided below.

Caption: A diagram showing the typical analytical techniques used for the characterization of barium metaborate monohydrate.

References

- 1. researchgate.net [researchgate.net]

- 2. Barium Metaborate MonohydrateCAS #: 26124-86-7 [eforu-chemical.com]

- 3. americanelements.com [americanelements.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Barium metaborate monohydrate | B2BaH2O5 | CID 23165673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. US4897249A - Barium borate preparation - Google Patents [patents.google.com]

Material safety data sheet for barium metaborate monohydrate

An In-depth Technical Guide to the Material Safety of Barium Metaborate (B1245444) Monohydrate

Introduction

Barium metaborate monohydrate (Ba(BO₂)₂·H₂O) is an inorganic compound used in various industrial applications, including as a flame retardant, corrosion inhibitor, and as an anti-rust pigment in coatings. Its utility in polymer composites is noted for enhancing thermal stability.[1] Given its presence in industrial and laboratory settings, a thorough understanding of its material safety profile is essential for researchers, scientists, and professionals involved in its handling and application.

This technical guide provides a comprehensive overview of the safety data for barium metaborate monohydrate, including its physicochemical properties, toxicological profile, and safe handling procedures. The information is compiled from multiple safety data sheets and scientific resources to ensure a detailed and accurate presentation for the intended scientific audience.

Physicochemical Properties

The physical and chemical characteristics of a substance are fundamental to understanding its potential hazards and behavior in various environments. Barium metaborate monohydrate is a white crystalline powder.[1][2] It is described as stable under normal temperatures and pressures.[3][4]

| Property | Value | Citation(s) |

| Molecular Formula | B₂BaH₂O₅ (or B₂BaO₄·H₂O) | [5][6] |

| Molecular Weight | ~240.97 g/mol | [1][5][6] |

| Appearance | White crystalline powder | [1][2][7] |

| Melting Point | >900 °C | [2][8] |

| Density | 3.25 - 3.35 g/cm³ | [2][7][8] |

| pH of Aqueous Suspension | 10.14 | [1] |

| Solubility | Slightly soluble in water; soluble in dilute acids. | |

| Chemical Stability | Stable under normal conditions. | [3][4] |

Toxicological Profile

The toxicological data informs the potential health hazards associated with exposure. Barium metaborate monohydrate is classified as harmful if swallowed or inhaled.[6] Toxicity studies have categorized it as having moderate toxicity (Toxicity Category III).[1]

| Endpoint | Classification / Value | Citation(s) |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [5][6][9] |

| Acute Inhalation Toxicity | Category 4 (Harmful if inhaled) | [4][6] |

| Acute Dermal Toxicity | No data available | [6] |

| Skin Corrosion/Irritation | May cause skin irritation. | [3] |

| Serious Eye Damage/Irritation | No data available, but contact should be avoided. | [3] |

| Respiratory/Skin Sensitization | No data available | [6] |

| Germ Cell Mutagenicity | No data available | [6] |

| Carcinogenicity | Not listed by ACGIH, IARC, NTP, or CA Prop 65. | [3] |

| Reproductive Toxicity | No data available | [6] |

| Developmental Toxicity | NOEL of 10 mg/kg/day in rabbits. | [1] |

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled |

GHS Label Elements:

-

Hazard Pictogram:

-

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust.[6]

-

P264: Wash hands and exposed skin thoroughly after handling.[5][9]

-

P270: Do not eat, drink or smoke when using this product.[5][9]

-

P301+P312 / P301+P317: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4][9]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

-

P501: Dispose of contents/container to an approved waste disposal plant.[5][9]

-

References

- 1. Barium metaborate monohydrate | 26124-86-7 | Benchchem [benchchem.com]

- 2. americanelements.com [americanelements.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. fishersci.com [fishersci.com]

- 5. Barium metaborate monohydrate | B2BaH2O5 | CID 23165673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.at [fishersci.at]

- 7. Barium Metaborate MonohydrateCAS #: 26124-86-7 [eforu-chemical.com]

- 8. lookchem.com [lookchem.com]

- 9. echemi.com [echemi.com]

- 10. Barium metaborate | B2BaO4 | CID 6101043 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Different Hydration States of Barium Metaborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium metaborate (B1245444) (Ba(BO₂)₂) is an inorganic compound with diverse applications, including as a flame retardant, corrosion inhibitor, and in the production of nonlinear optical crystals.[1][2] This technical guide provides a comprehensive overview of the different known hydration states of barium metaborate, focusing on their synthesis, physicochemical properties, and thermal behavior. Understanding these various hydrated forms is critical for optimizing its use in various industrial and research applications. Barium metaborate is known to exist in four hydrated forms: monohydrate, dihydrate, tetrahydrate, and pentahydrate.[3]

Physicochemical Properties of Barium Metaborate Hydrates

The following table summarizes the key quantitative data for the different hydration states of barium metaborate based on available literature. It is important to note that detailed experimental data for the tetrahydrate and pentahydrate are scarce.

| Property | Monohydrate (Ba(BO₂)₂·H₂O) | Dihydrate (Ba(BO₂)₂·2H₂O) | Tetrahydrate (Ba(BO₂)₂·4H₂O) | Pentahydrate (Ba(BO₂)₂·5H₂O) | Anhydrous (β-BaB₂O₄) |

| Molecular Weight ( g/mol ) | 240.97[4] | 258.98 | 295.01 | 313.03 | 222.95[5] |

| Appearance | White crystalline powder[6] | White powder[1] | White orthorhombic crystalline powder[7] | Data not available | Colorless crystals or white powder[1] |

| Density (g/cm³) | 3.25 - 3.35[6] | Data not available | Data not available | Data not available | 3.85[1] |

| Solubility in Water | Slightly soluble (approx. 0.3% at 21°C)[3] | Slightly soluble | Slightly soluble | Slightly soluble | Insoluble |

| Refractive Index (n) | 1.55 - 1.60[1] | Data not available | Data not available | Data not available | nₑ = 1.5534, nₒ = 1.6776[8] |

| Crystal System | Rhombohedral[6] | Data not available | Orthorhombic[7] | Data not available | Rhombohedral (Trigonal)[1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of barium metaborate hydrates are crucial for obtaining specific hydration states with high purity.

Synthesis of Barium Metaborate Monohydrate

Method: Precipitation from Aqueous Solution [3]

-

Reactants: Barium hydroxide (B78521) (Ba(OH)₂) and boric acid (H₃BO₃).

-

Procedure: a. Prepare aqueous solutions of barium hydroxide and boric acid. b. Mix the stoichiometric amounts of the solutions under controlled pH (8–10) and temperature (60–80°C). c. A white precipitate of barium metaborate monohydrate will form. d. Isolate the precipitate by vacuum filtration. e. Wash the precipitate with distilled water to remove any soluble impurities. f. Dry the product in an oven at a temperature below its decomposition point (e.g., < 120°C).

Synthesis of Barium Metaborate Dihydrate

Method: Precipitation from Aqueous Solution [1]

-

Reactants: Sodium metaborate (NaBO₂) and barium chloride (BaCl₂).

-

Procedure: a. Prepare aqueous solutions of sodium metaborate and barium chloride. b. Heat the solutions to 90–95°C. c. Mix the hot solutions. A white precipitate of barium metaborate dihydrate will form upon cooling to room temperature. d. Isolate the precipitate by filtration. e. Wash the precipitate with cold distilled water. f. Dry the product at room temperature or in a desiccator.

Characterization Methods

Standard analytical techniques are employed to characterize the different hydration states of barium metaborate.

-

X-ray Diffraction (XRD): Used to identify the crystal phase and determine the crystal structure. The monohydrate exhibits distinct peaks at 2θ values of approximately 23°-24°.[3]

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are used to study the thermal decomposition of the hydrates, determine the water content, and measure the enthalpy of dehydration.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of water molecules (O-H stretching and bending vibrations) and borate (B1201080) groups (B-O stretching vibrations).

Thermal Decomposition of Barium Metaborate Hydrates

The hydrated forms of barium metaborate lose their water of crystallization upon heating, eventually forming various anhydrous phases. The thermal stability decreases with increasing hydration.

| Hydration State | Dehydration Temperature (°C) | Anhydrous Product | Enthalpy of Dehydration (ΔH, kJ/mol) |

| Monohydrate | 120 - 150[3] | γ-BaB₂O₄[9] | 85 - 90[3] |

| Dihydrate | > 140[1] | γ-BaB₂O₄ | Data not available |

| Tetrahydrate | Begins to lose water > 70, complete at 140[7] | γ-BaB₂O₄ | Data not available |

| Pentahydrate | Data not available | γ-BaB₂O₄ | Data not available |

Upon further heating, the initial anhydrous γ-phase undergoes irreversible phase transitions to the β-phase (around 600-800°C) and subsequently to the α-phase (at 925°C).[10][11] The β-phase (BBO) is particularly important due to its excellent nonlinear optical properties.[11]

Visualizations

Relationship Between Hydration States and Anhydrous Phases

The following diagram illustrates the dehydration and phase transition pathways of barium metaborate.

Experimental Workflow for Characterization

The following diagram outlines a typical experimental workflow for the synthesis and characterization of a specific barium metaborate hydrate.

Conclusion

This technical guide has summarized the available information on the different hydration states of barium metaborate. While the monohydrate and dihydrate are relatively well-characterized, there is a clear need for further research to fully elucidate the properties and synthesis of the tetrahydrate and pentahydrate forms. A thorough understanding of all hydration states is essential for controlling the material's properties and performance in its various applications. Future work should focus on developing and documenting reproducible synthesis protocols for the higher hydrates and conducting comprehensive characterization to complete the physicochemical data for this important compound.

References

- 1. Barium borate - Wikipedia [en.wikipedia.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Barium metaborate monohydrate | 26124-86-7 | Benchchem [benchchem.com]

- 4. Barium metaborate monohydrate | B2BaH2O5 | CID 23165673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Barium metaborate | B2BaO4 | CID 6101043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. chembk.com [chembk.com]

- 8. americanelements.com [americanelements.com]

- 9. Barium Metaborate Monohydrate|Research Chemical [benchchem.com]

- 10. US4897249A - Barium borate preparation - Google Patents [patents.google.com]

- 11. Beta Barium Borate [pmoptics.com]

Barium metaborate monohydrate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the fundamental chemical properties of barium metaborate (B1245444) monohydrate, with a focus on its molecular formula and weight. The information is presented to be a ready reference for professionals in research and development.

Quantitative Data Summary

The chemical and physical properties of barium metaborate monohydrate are summarized in the table below. This data is essential for stoichiometric calculations, material characterization, and experimental design.

| Property | Value | Notes |

| Molecular Formula | Ba(BO₂)₂·H₂O or B₂BaO₄·H₂O | The formula indicates the presence of one molecule of water of hydration for each formula unit of barium metaborate.[1][2][3] |

| Molecular Weight | 240.97 g/mol | This value is for the monohydrated form.[1][2][4] The molecular weight of the anhydrous form is 222.96 g/mol .[2][5] |

| Appearance | White crystalline powder | [1][5] |

| Density | 3.25 - 3.35 g/cm³ | [1][5] |

| Melting Point | >900 °C | Refers to the decomposition temperature of the anhydrous material.[1][5][6] |

| CAS Number | 19004-06-9 | [2] |

Table 1: Key Physicochemical Properties of Barium Metaborate Monohydrate

For precise calculations, the standard atomic weights of the constituent elements are provided below.

| Element | Symbol | Atomic Number | Standard Atomic Weight (u) |

| Barium | Ba | 56 | 137.327 |

| Boron | B | 5 | 10.81 |

| Oxygen | O | 8 | 15.999 |

| Hydrogen | H | 1 | 1.008 |

Table 2: Atomic Weights of Constituent Elements

Chemical Formula and Structure

Barium metaborate monohydrate is an inorganic compound, specifically a hydrated salt.[3] The structure consists of a central barium cation (Ba²⁺) ionically bonded to two metaborate anions (BO₂⁻). Additionally, one molecule of water is incorporated into the crystal lattice, known as water of hydration.[3] This hydration is crucial to the compound's stability and crystalline structure.[3]

The logical relationship between the constituent parts of the molecular formula is illustrated in the diagram below.

Caption: Composition of Barium Metaborate Monohydrate.

References

- 1. fiveable.me [fiveable.me]

- 2. Atomic Weight of Boron | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 3. What is the atomic mass of Barium class 11 chemistry CBSE [vedantu.com]

- 4. quora.com [quora.com]

- 5. modern-periodic-table.vercel.app [modern-periodic-table.vercel.app]

- 6. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

Phase transitions of barium metaborate under heating

An In-depth Technical Guide to the Phase Transitions of Barium Metaborate (B1245444) (BaB₂O₄) Under Heating

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium metaborate (BaB₂O₄), commonly known as BBO, is a versatile inorganic compound with significant applications in nonlinear optics and laser technology. It exists in two primary crystalline phases: the low-temperature beta phase (β-BBO) and the high-temperature alpha phase (α-BBO). The transition between these phases upon heating is a critical aspect that governs the material's properties and applications. This technical guide provides a comprehensive overview of the phase transitions of barium metaborate under heating, focusing on the structural and thermal properties, detailed experimental protocols for characterization, and a summary of key quantitative data.

Crystalline Phases of Barium Metaborate

Barium metaborate's utility is intrinsically linked to its crystal structure. The two polymorphs, α-BBO and β-BBO, possess distinct symmetries that dictate their optical properties.

-

β-Barium Metaborate (β-BBO): The low-temperature phase, β-BBO, belongs to the trigonal crystal system with the space group R3c.[1][2] This non-centrosymmetric structure is responsible for its large nonlinear optical coefficients, making it a premier material for applications such as second-harmonic generation (SHG), optical parametric oscillators (OPOs), and other frequency conversion processes.[1][2]

-

α-Barium Metaborate (α-BBO): The high-temperature phase, α-BBO, exhibits a centrosymmetric crystal structure, belonging to the trigonal system with the space group R̅3c.[3] Due to this symmetry, α-BBO does not possess nonlinear optical properties.[4] However, it has a wide transparency range and is birefringent, making it suitable for manufacturing high-power UV polarizers.[5][6]

Phase Transition Under Heating

Upon heating, the low-temperature β-BBO phase undergoes a reversible phase transition to the high-temperature α-BBO phase. This transition is a critical parameter for the growth and application of BBO crystals.

The phase transition from β-BBO to α-BBO occurs at approximately 925 °C.[1] This transformation is a crucial consideration during the crystal growth process, which typically employs a flux method to grow the desired β-phase at temperatures below this transition point.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the phase transitions and properties of barium metaborate.

Table 1: Crystallographic Data of Barium Metaborate Phases

| Property | β-BaB₂O₄ (Low Temperature) | α-BaB₂O₄ (High Temperature) |

| Crystal System | Trigonal | Trigonal |

| Space Group | R3c | R̅3c |

| Lattice Parameters | a = 12.532 Å, c = 12.717 Å[1][8] | a = 7.28 Å, c = 39.38 Å[3] |

| Density | 3.85 g/cm³[1][8] | 3.85 g/cm³ |

Table 2: Thermal Properties of Barium Metaborate

| Property | Value |

| β to α Phase Transition Temp. | 925 ± 5 °C[1] |

| Melting Point | 1095 ± 5 °C[1] |

| Thermal Expansion Coefficients | αₐ = 4 x 10⁻⁶ /K, α꜀ = 36 x 10⁻⁶ /K[1][2] |

| Standard Molar Enthalpy of Formation (β-BBO) | -(2020.3 ± 1.7) kJ·mol⁻¹[9] |

Experimental Protocols

The characterization of barium metaborate's phase transitions involves several key analytical techniques. Detailed methodologies for these experiments are provided below.

High-Temperature X-ray Diffraction (HT-XRD)

HT-XRD is essential for determining the crystal structure and lattice parameters of BaB₂O₄ at different temperatures, providing direct evidence of the phase transition.

-

Instrumentation: A high-resolution powder X-ray diffractometer equipped with a high-temperature attachment (e.g., Anton Paar HTK 1200N).

-

Sample Preparation: A fine powder of β-BaB₂O₄ is evenly spread on the sample holder (typically a platinum or ceramic strip).

-

X-ray Source: Copper (Cu) Kα radiation (λ = 1.5406 Å) is commonly used, generated at a voltage of 40-45 kV and a current of 30-40 mA.

-

Optics: The incident beam optics may include a programmable divergence slit, a mask, and an anti-scatter slit. The diffracted beam optics often consist of a Soller slit and a high-speed detector.

-

Data Collection:

-

Temperature Program: The sample is heated from room temperature to a temperature above the phase transition (e.g., 1000 °C) at a controlled rate (e.g., 5-20 °C/min). To ensure thermal equilibrium, a wait time (e.g., 2-5 minutes) is programmed at each measurement temperature. Data can also be collected during a controlled cooling cycle to observe the reversibility of the transition.

-

Scan Parameters: Diffraction patterns are typically collected over a 2θ range of 10-80° with a step size of 0.01-0.02° and a dwell time of 1-2 seconds per step.

-

-

Data Analysis: The collected diffraction patterns are analyzed using software capable of Rietveld refinement to determine the crystal phase, lattice parameters, and phase fractions at each temperature.

Temperature-Dependent Raman Spectroscopy

Raman spectroscopy is a powerful tool for probing the vibrational modes of the BaB₂O₄ crystal lattice, which are sensitive to changes in crystal structure.

-

Instrumentation: A micro-Raman spectrometer coupled with a temperature-controlled stage (e.g., Linkam THMS600).

-

Sample Preparation: A small, polished single crystal of β-BBO or a pressed pellet of powdered sample is placed on the temperature-controlled stage.

-

Laser Source: A continuous-wave laser is used for excitation. Common choices include a frequency-doubled Nd:YAG laser at 532 nm or an Argon-ion laser. The laser power should be kept low (typically < 5 mW on the sample) to avoid laser-induced heating and damage.

-

Optics: The laser is focused onto the sample through a microscope objective. The backscattered Raman signal is collected through the same objective and directed to the spectrometer.

-

Data Collection:

-

Temperature Program: Raman spectra are recorded at various temperatures as the sample is heated through the phase transition temperature. The sample is allowed to stabilize at each temperature for a few minutes before measurement.

-

Spectral Parameters: Spectra are typically collected over a wavenumber range of 50-1600 cm⁻¹ with a spectral resolution of 1-2 cm⁻¹. The acquisition time will depend on the signal intensity.

-

-

Data Analysis: Changes in the Raman spectra, such as the appearance or disappearance of peaks, shifts in peak positions, and changes in peak widths, are correlated with the structural changes occurring during the phase transition.

Simultaneous Thermogravimetric Analysis and Differential Thermal Analysis (TGA-DTA)

TGA-DTA provides information about mass changes and thermal events (endothermic or exothermic processes) as a function of temperature. For the β to α phase transition in BaB₂O₄, which does not involve a mass change, DTA is particularly informative.

-

Instrumentation: A simultaneous TGA-DTA or TGA-DSC (Differential Scanning Calorimetry) instrument.

-

Sample Preparation: A small amount of powdered β-BaB₂O₄ (typically 5-15 mg) is placed in a sample pan, usually made of alumina (B75360) (Al₂O₃) or platinum. An empty pan of the same material is used as a reference.

-

Experimental Conditions:

-

Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen or argon, flowing at a constant rate (e.g., 20-50 mL/min) to prevent any oxidative reactions.

-

Temperature Program: The sample is heated from room temperature to a temperature above the phase transition (e.g., 1100 °C) at a constant heating rate, commonly 10 °C/min.

-

-

Data Analysis: The TGA curve will show negligible mass loss, confirming the material's thermal stability in the studied temperature range. The DTA curve will exhibit an endothermic peak corresponding to the β to α phase transition, the onset of which indicates the transition temperature. The area under this peak is proportional to the enthalpy of the transition.

Visualizations

Phase Transition Pathway of Barium Metaborate

Caption: Reversible phase transition of barium metaborate upon heating and cooling.

Experimental Workflow for Characterization

Caption: Workflow for characterizing the phase transition of barium metaborate.

References

- 1. Beta Barium Borate (β-BaB2O4 or BBO) - SurfaceNet [surfacenet.de]

- 2. Beta-Barium Borate (β-BaB2O4,BBO) [sintecoptronics.com]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. α-BBO [rayseroptronics.com]

- 5. Alpha_Barium_Borate [pmoptics.com]

- 6. α-BBO Crystal-BaB2O4|Fuzhou Hundreds Optics Inc. [100optics.com]

- 7. scispace.com [scispace.com]

- 8. sot.com.sg [sot.com.sg]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis and Precipitation of Barium Metaborate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Barium metaborate (B1245444) monohydrate (Ba(BO₂)₂·H₂O) is an inorganic compound with diverse applications, including as a corrosion inhibitor, flame retardant, and pigment in paints and coatings.[1][2] Its synthesis and precipitation are critical processes that determine the compound's purity, particle size, and crystalline form, which in turn influence its performance in various applications. This technical guide provides an in-depth overview of the primary chemical synthesis and precipitation methods for barium metaborate monohydrate, complete with experimental protocols and comparative data.

Synthesis Methodologies: An Overview

The preparation of barium metaborate can be achieved through several routes, including high-temperature solid-phase reactions, hydrolysis of alkoxides, and precipitation from aqueous solutions.[1] The precipitation method is the most common and industrially preferred approach due to its efficiency and cost-effectiveness.[1] This method involves the reaction of a soluble barium salt with a borate (B1201080) source in an aqueous medium, leading to the precipitation of barium metaborate. The specific hydrate (B1144303) form, such as the monohydrate, can be selectively obtained by controlling the reaction conditions.

Key precipitation pathways include:

-

Reaction of Barium Chloride and Sodium Metaborate: A widely used method where aqueous solutions of barium chloride and sodium metaborate are mixed to yield barium metaborate precipitate.[1]

-

Reaction of Barium Hydroxide (B78521) and Boric Acid: This method involves the direct reaction of barium hydroxide with boric acid in an aqueous solution.[1][3]

-

Reaction of Barium Chloride and Borax (B76245) (Sodium Tetraborate): Borax serves as the borate source, reacting with barium chloride under controlled pH and temperature.[4][5]

-

Reaction of Barium Nitrate (B79036) and Boric Acid: This pathway utilizes barium nitrate and boric acid, with ammonia (B1221849) often used to control the pH and induce precipitation.

Comparative Analysis of Precipitation Methods

The choice of precursors and reaction parameters significantly impacts the yield, purity, and morphology of the resulting barium metaborate monohydrate. The following table summarizes the key quantitative data from various cited experimental protocols.

| Precursors | Reaction Temperature (°C) | pH | Reaction Time | Crystallization/Settling Time | Yield (%) | Key Observations |

| Barium Chloride & Sodium Metaborate | 80 | - | 60 minutes | 60 minutes | 88 | Optimal conditions identified for high yield.[6] |

| Barium Hydroxide & Boric Acid | 60-80 | 8-10 | - | - | - | Controlled pH and temperature are crucial for isolating the monohydrate form.[1] |

| Barium Chloride & Borax | 80 | 13 | 15 minutes | 6 hours | 90 | A high yield can be achieved with a short reaction time but requires a longer crystallization period.[4][5] |

| Barium Nitrate & Boric Acid | - | - | - | - | - | Ammonia is used as a precipitating agent. |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key precipitation-based synthesis routes.

Protocol 1: Synthesis from Barium Chloride and Sodium Metaborate

This protocol is based on the optimization studies for achieving high-yield barium metaborate.[6]

Materials:

-

Barium chloride dihydrate (BaCl₂·2H₂O)

-

Sodium metaborate tetrahydrate (NaBO₂·4H₂O)

-

Deionized water

Procedure:

-

Prepare aqueous solutions of barium chloride dihydrate and sodium metaborate tetrahydrate of desired concentrations.

-

In a reaction vessel equipped with a stirrer, heat the sodium metaborate solution to 80°C.

-

While maintaining the temperature at 80°C and stirring at 400 rpm, add the barium chloride solution.

-

Continue stirring at these conditions for 60 minutes to ensure complete reaction.

-

After the reaction period, stop the stirring and allow the precipitate to settle for 60 minutes.

-

Separate the precipitate by filtration.

-

Wash the precipitate thoroughly with deionized water to remove any soluble impurities.

-

Dry the collected solid in an oven at an appropriate temperature to obtain barium metaborate monohydrate.

Protocol 2: Synthesis from Barium Hydroxide and Boric Acid

This method provides excellent stoichiometric control.[1][7]

Materials:

-

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

-

Boric acid (H₃BO₃)

-

Deionized water

Procedure:

-

Prepare a hot aqueous solution of boric acid.

-

In a separate vessel, prepare a filtered solution of barium hydroxide octahydrate by dissolving it in boiling water and filtering out any insoluble impurities.

-

Rapidly add the hot boric acid solution to the hot, stirred barium hydroxide solution. A white precipitate will form immediately.

-

Control the pH of the reaction mixture to be between 8 and 10 and maintain the temperature between 60-80°C.

-

Allow the mixture to stand, for instance, overnight at room temperature, to ensure complete precipitation.

-

Filter the white solid under vacuum.

-

Wash the precipitate with deionized water.

-

Dry the product at a temperature that ensures the retention of one water molecule of hydration (e.g., heating to 140°C will remove the crystal water).[1]

Protocol 3: Synthesis from Barium Chloride and Borax

This protocol utilizes borax as an inexpensive and readily available boron source.[4][5]

Materials:

-

Barium chloride dihydrate (BaCl₂·2H₂O)

-

Borax (Sodium tetraborate (B1243019) decahydrate, Na₂B₄O₇·10H₂O)

-

Sodium hydroxide (NaOH) for pH adjustment

-

Deionized water

Procedure:

-

Prepare a 0.2 M borax solution.

-

In a temperature-controlled reaction vessel with a stirrer, add the borax solution and adjust the pH to 13 using a sodium hydroxide solution.

-

Heat the solution to 80°C.

-

Add the barium chloride dihydrate to the borax solution. The molar ratio of borax to barium chloride should be optimized (e.g., a 1:2 molar ratio of BDH:Ba was found to be stoichiometric, with a 0.50 molar ratio of BDH:Ba giving a 90% yield).[4][8]

-

Stir the mixture at 80°C for 15 minutes.

-

Cool the reaction mixture to room temperature and allow it to crystallize for 6 hours.

-

Separate the precipitate by centrifugation or filtration.

-

Wash the precipitate thoroughly with distilled water.

-

Dry the final product at 40°C in air for 10 hours.

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. Barium metaborate monohydrate | 26124-86-7 | Benchchem [benchchem.com]

- 2. Barium Metaborate Monohydrate|Research Chemical [benchchem.com]

- 3. Barium boron oxide | 13701-59-2 [chemicalbook.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. US4897249A - Barium borate preparation - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Barium Metaborate in Nonlinear Optical Crystal Growth

For Researchers, Scientists, and Drug Development Professionals

These notes provide comprehensive information on the use of barium metaborate (B1245444), particularly its role as a precursor in the growth of beta-barium borate (B1201080) (β-BaB₂O₄, BBO) single crystals for nonlinear optical (NLO) applications. The protocols detail the synthesis of the precursor and the subsequent crystal growth using the flux method.

Application Notes

Barium metaborate monohydrate (Ba(BO₂)₂·H₂O) serves as a key starting material for the synthesis of the non-centrosymmetric beta phase of barium borate (β-BaB₂O₄). This beta phase, commonly known as BBO, is a versatile nonlinear optical crystal with a wide range of applications in laser technology and quantum optics. The monohydrate itself is not the active NLO material; it is a precursor that is converted to the anhydrous β-phase at elevated temperatures.

The α-phase of barium borate is centrosymmetric and does not exhibit the same nonlinear properties as the β-phase. The phase transition from the low-temperature β-phase to the high-temperature α-phase occurs at approximately 925°C.[1][2] This necessitates crystal growth from a solution or flux at temperatures below this transition point.

Key Properties of β-Barium Borate (BBO)

BBO is highly valued for its excellent optical and mechanical properties, making it a preferred material for various NLO applications.[2][3][4]

-

Wide Transparency Range: BBO is transparent across a broad spectrum, from approximately 189 nm in the deep-UV to 3500 nm in the infrared.[4][5][6]

-

High Nonlinear Optical Coefficients: It possesses a large effective second-harmonic generation (SHG) coefficient, which is about six times that of potassium dihydrogen phosphate (B84403) (KDP).[4][6]

-

High Damage Threshold: BBO crystals can withstand high-intensity laser radiation, which is crucial for high-power laser applications.[2][7]

-

Broad Phase-Matching Range: The crystal allows for phase-matching over a wide range of wavelengths.[2]

-

Good Mechanical and Chemical Stability: BBO is a chemically stable and non-hygroscopic material with a Mohs hardness of 4.5.[7]

Applications of β-Barium Borate Crystals

The unique properties of BBO make it suitable for a variety of applications in laser systems and quantum optics:

-

Frequency Conversion: BBO is widely used for second harmonic generation (SHG), third harmonic generation (THG), and fourth harmonic generation (4HG) of various laser sources, including Nd:YAG and Ti:sapphire lasers.[3]

-

Optical Parametric Oscillators (OPOs) and Amplifiers (OPAs): Its broad tunability makes it an excellent choice for OPOs and OPAs to generate tunable coherent radiation.[6]

-

Electro-Optic Modulation: BBO is also utilized in electro-optic modulators and Pockels cells.

-

Quantum Optics: The crystal is used to generate entangled photon pairs through spontaneous parametric down-conversion.[7]

Quantitative Data for β-Barium Borate

The following tables summarize the key quantitative properties of β-BBO crystals.

Table 1: Optical Properties of β-Barium Borate

| Property | Value | Reference |

| Transparency Range | 189 - 3500 nm | [4][5][6] |

| Refractive Indices (n₀, nₑ) at 1064 nm | 1.6551, 1.5426 | [5][8] |

| Refractive Indices (n₀, nₑ) at 532 nm | 1.6750, 1.5555 | [5][8] |

| Refractive Indices (n₀, nₑ) at 266 nm | 1.7571, 1.6139 | [5][8] |

| Phase Matching Range (SHG) | 409.6 - 3500 nm (Type I), 525 - 3500 nm (Type II) | [6] |

| Thermo-optic Coefficients (dn₀/dT, dnₑ/dT) | -9.3 x 10⁻⁶ /°C, -16.6 x 10⁻⁶ /°C | [6] |

| Absorption Coefficient at 1064 nm | < 0.1% /cm | [6] |

Table 2: Nonlinear Optical and Physical Properties of β-Barium Borate

| Property | Value | Reference |

| Nonlinear Optical Coefficients | d₁₁ = 5.8 x d₃₆ (KDP), d₂₂ < 0.05 x d₁₁, d₃₁ = 0.05 x d₁₁ | [5] |

| Effective NLO Coefficient (SHG of 1064 nm) | ~2.0 pm/V | [2] |

| Laser Damage Threshold (1064 nm, 10 ns) | > 0.5 GW/cm² | [9] |

| Laser Damage Threshold (532 nm, 10 ns) | > 0.3 GW/cm² | [6] |

| Crystal Symmetry | Trigonal, R3c | [5] |

| Density | 3.85 g/cm³ | [5][9] |

| Mohs Hardness | 4.5 | [7] |

| Melting Point | ~1095 °C | [5][6] |

Experimental Protocols

Protocol 1: Synthesis of Barium Metaborate Precursor

This protocol describes the synthesis of a hydrated barium borate precursor which can then be used for the growth of β-BBO crystals.

Materials:

-

Barium hydroxide (B78521) octahydrate (Ba(OH)₂·8H₂O)

-

Boric acid (H₃BO₃)

-

Deionized water

Procedure:

-

Prepare a saturated solution of barium hydroxide by dissolving barium hydroxide octahydrate in boiling deionized water.

-

Filter the hot solution to remove any insoluble impurities.

-

Prepare an aqueous solution of boric acid.

-

Heat both solutions to boiling.

-

Slowly add the boric acid solution to the barium hydroxide solution while stirring continuously. A white precipitate of hydrated barium borate will form.

-

Continue stirring the mixture at boiling temperature for approximately 1 hour to ensure complete reaction.

-

Allow the precipitate to settle, then decant the supernatant liquid.

-

Wash the precipitate several times with hot deionized water to remove any unreacted starting materials.

-

Dry the precipitate in an oven at 120°C. This will yield a hydrated barium borate powder, which is a precursor to the γ-phase.

Protocol 2: Growth of β-Barium Borate Single Crystals by the Flux Method

This protocol details the top-seeded solution growth (TSSG) of β-BBO crystals using a sodium oxide (Na₂O) flux. The starting material is the anhydrous barium borate obtained from the precursor synthesis after calcination.

Materials and Equipment:

-

Anhydrous barium borate (β-BaB₂O₄) powder (prepared by heating the hydrated precursor at 600-800°C)

-

Sodium carbonate (Na₂CO₃) as the source for Na₂O flux

-

Platinum crucible

-

High-temperature furnace with precise temperature control

-

Seed crystal of β-BBO

-

Alumina or platinum seed rod

Procedure:

-

Flux Preparation: Mix the anhydrous barium borate powder with sodium carbonate in a molar ratio that results in a Na₂O concentration of 20-30 mol% in the final melt.[10]

-

Melting and Homogenization:

-

Place the mixture into a platinum crucible.

-

Heat the crucible in the furnace to a temperature above the liquidus temperature of the mixture (typically around 1000-1100°C) to ensure complete melting and dissolution.

-

Maintain this temperature for several hours to homogenize the melt.

-

-

Saturation and Seeding:

-

Slowly cool the melt to a temperature slightly above the saturation point.

-

Mount a seed crystal of β-BBO onto the seed rod.

-

Lower the seed crystal until it just touches the surface of the melt.

-

-

Crystal Growth:

-